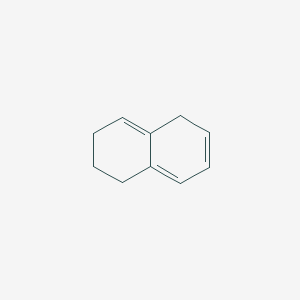
1,2,3,5-Tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydronaphthalene is a hydrocarbon compound with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is known for its colorless liquid form. This compound is used in various industrial applications, particularly as a hydrogen-donor solvent .
Preparation Methods
1,2,3,5-Tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts, although other variations have been evaluated . In the laboratory, derivatives of this compound can be prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often involve the catalytic hydrogenation process, which is efficient and scalable for large-scale production .
Chemical Reactions Analysis
1,2,3,5-Tetrahydronaphthalene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form decahydronaphthalene (decalin) under catalytic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination, to form various derivatives.
Common reagents used in these reactions include bromine for bromination and nickel catalysts for hydrogenation. The major products formed from these reactions include decahydronaphthalene and various brominated derivatives .
Scientific Research Applications
1,2,3,5-Tetrahydronaphthalene has several scientific research applications:
Biology: The compound is studied for its degradation by microorganisms such as Corynebacterium sp.
Industry: It is used as an alternative to turpentine in paints and waxes, and for the laboratory synthesis of hydrogen bromide
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydronaphthalene involves its role as a hydrogen-donor solvent. It functions by transferring hydrogen atoms to other compounds, facilitating various chemical reactions. The compound’s toxicity to erythrocytes is thought to be similar to that of naphthalene, involving the formation of reactive oxygen species that cause lipid peroxidation in erythrocyte membranes .
Comparison with Similar Compounds
1,2,3,5-Tetrahydronaphthalene can be compared with other similar compounds such as:
1,2,3,4-Tetrahydronaphthalene:
Decahydronaphthalene (Decalin): This fully hydrogenated derivative of naphthalene is used as a solvent and in various industrial applications.
Dihydronaphthalene: This compound is less commonly encountered but is another partially hydrogenated derivative of naphthalene.
The uniqueness of this compound lies in its specific hydrogenation pattern and its applications as a hydrogen-donor solvent in various chemical processes .
Properties
CAS No. |
62690-59-9 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,2,3,5-tetrahydronaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
WGTPIWLYLFXLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


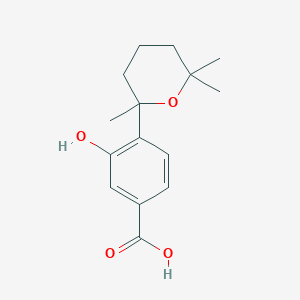

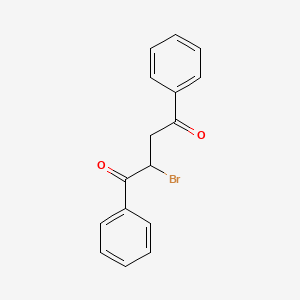
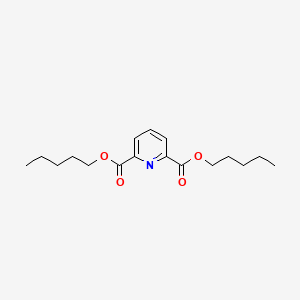
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
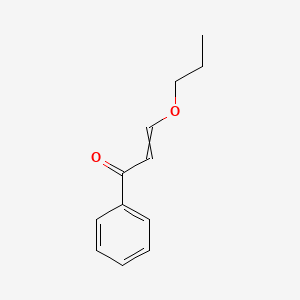
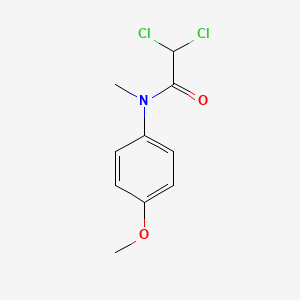

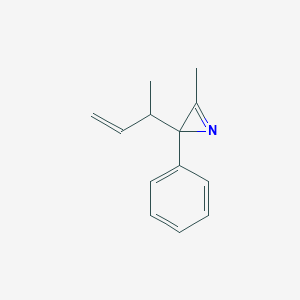

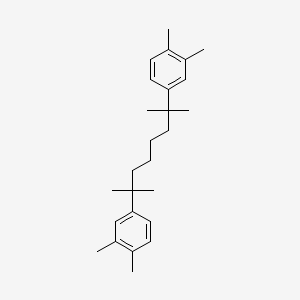
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
